molecular formula C16H28O3S B14241207 4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid CAS No. 188790-61-6

4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid

Cat. No.: B14241207
CAS No.: 188790-61-6
M. Wt: 300.5 g/mol
InChI Key: SPQAMNAZQRPKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a but-2-enoic acid backbone. This compound is notable for its unique structural features, which include a long alkyl chain and a sulfanyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid typically involves the reaction of dodecyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated alkyl chains.

Scientific Research Applications

4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The long alkyl chain allows for integration into lipid membranes, affecting membrane fluidity and permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecylsulfanyl)-4-oxobut-2-enoic acid: Characterized by a dodecylsulfanyl group and a but-2-enoic acid backbone.

    4-(Hexylsulfanyl)-4-oxobut-2-enoic acid: Similar structure but with a shorter hexyl chain.

    4-(Octylsulfanyl)-4-oxobut-2-enoic acid: Contains an octyl chain instead of a dodecyl chain.

Uniqueness

This compound is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

188790-61-6

Molecular Formula

C16H28O3S

Molecular Weight

300.5 g/mol

IUPAC Name

4-dodecylsulfanyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H28O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)

InChI Key

SPQAMNAZQRPKIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.